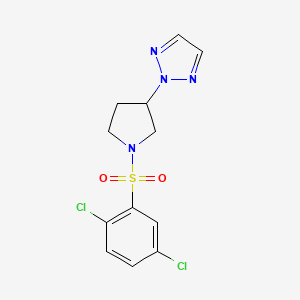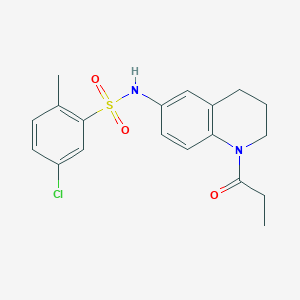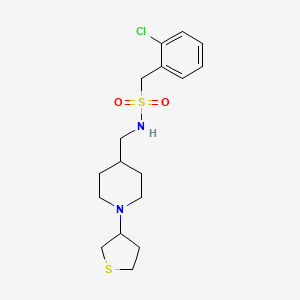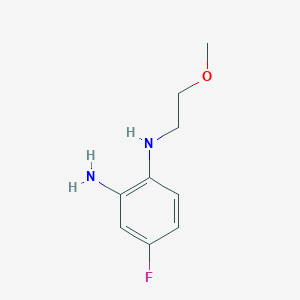
2-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule “2-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole” is a complex organic compound. It contains a triazole ring, which is a type of heterocyclic ring structure found in many important drugs and natural products. The molecule also contains a sulfonyl group attached to a 2,5-dichlorophenyl ring, which could contribute to its reactivity and potential biological activity .
Synthesis Analysis
The synthesis of such a molecule would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The sulfonyl group could be introduced through a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, a pyrrolidine ring, and a 2,5-dichlorophenyl ring. The presence of these rings and the sulfonyl group could have significant effects on the molecule’s shape, reactivity, and potential interactions with other molecules .Chemical Reactions Analysis
The chemical reactions that this molecule could undergo would depend on the conditions and the reagents present. The triazole ring might undergo reactions at the nitrogen atoms, while the sulfonyl group could potentially be reduced or eliminated .Physical And Chemical Properties Analysis
The physical and chemical properties of this molecule would be influenced by its molecular structure. For example, the presence of the sulfonyl group and the dichlorophenyl ring might make the molecule more polar and could affect its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
The synthesis of 1,2,4-triazole derivatives, including structures similar to 2-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole, has been explored for their antibacterial and surface activity. These derivatives demonstrate potential as antimicrobial agents, highlighting their relevance in scientific research aiming to develop new therapeutic compounds with antimicrobial properties (El-Sayed, 2006).
Anticancer and Cytotoxic Potential
Research into sulfone linked bis heterocycles, including triazole derivatives, reveals their antimicrobial activity and cytotoxicity. Certain chloro-substituted compounds have shown antibacterial activity comparable to chloramphenicol against specific bacterial strains, and one vinylsulfonyl oxadiazole exhibited cytotoxic activity on A549 lung carcinoma cells, suggesting potential applications in cancer research (Muralikrishna et al., 2012).
Organic Synthesis Innovations
1-Sulfonyl-1,2,3-triazoles, closely related to the compound , have been utilized in regiocontrolled synthesis of polysubstituted pyrroles, showcasing the versatility of such compounds in facilitating complex organic synthesis processes. These developments open new avenues for the synthesis of polymers and materials with specific chemical properties (Miura et al., 2013).
Inhibitory Mechanisms Against Caspase-3
Investigations into isatin 1,2,3-triazoles have identified potent inhibitors against caspase-3, a crucial enzyme in the apoptosis pathway. This research is significant for developing therapeutic agents aimed at regulating cell death, with implications for treating diseases where apoptosis is dysregulated (Jiang & Hansen, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4O2S/c13-9-1-2-11(14)12(7-9)21(19,20)17-6-3-10(8-17)18-15-4-5-16-18/h1-2,4-5,7,10H,3,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXYZWRXXGWRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methoxyethyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2699632.png)

![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2699637.png)


![1-[4-(4-{7-Chloro-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2699640.png)


![methyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2699646.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2699647.png)
